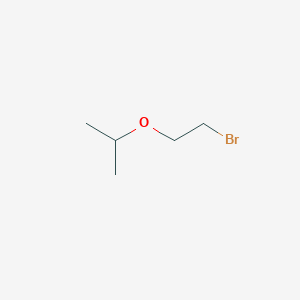

2-(2-Bromoethoxy)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKUZTBLYLKPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397030 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-16-5 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Bromoethoxy)propane" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential applications of this compound. The information is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a concise yet detailed reference for this versatile chemical intermediate.

Core Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both an ether linkage and a primary alkyl bromide. These features make it a useful building block in various synthetic applications.

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 54149-16-5[1][2] |

| Molecular Formula | C₅H₁₁BrO[1][2] |

| SMILES | CC(C)OCCBr[1] |

| InChIKey | KYKUZTBLYLKPIT-UHFFFAOYSA-N[1] |

| Synonyms | 1-bromo-2-isopropoxyethane, Propane, 2-(2-bromoethoxy)-[1] |

graph "Molecular_Structure_of_this compound" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.866!"]; H1b [label="H", pos="0.5,-0.866!"]; H1c [label="H", pos="0,-1.732!"]; C2 [label="C", pos="0,1!"]; H2 [label="H", pos="-0.866,1.5!"]; C3 [label="C", pos="0.866,1.5!"]; H3a [label="H", pos="1.366,0.634!"]; H3b [label="H", pos="1.366,2.366!"]; H3c [label="H", pos="0.366,2.366!"]; O [label="O", pos="-0.866,2.5!"]; C4 [label="C", pos="-1.732,3!"]; H4a [label="H", pos="-2.232,2.134!"]; H4b [label="H", pos="-2.232,3.866!"]; C5 [label="C", pos="-1.732,4.5!"]; H5a [label="H", pos="-2.598,5!"]; H5b [label="H", pos="-0.866,5!"]; Br [label="Br", pos="-1.732,6!"];

// Bonds C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- H2; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- H3c; C2 -- O; O -- C4; C4 -- H4a; C4 -- H4b; C4 -- C5; C5 -- H5a; C5 -- H5b; C5 -- Br; }

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 167.04 g/mol | [1] |

| Boiling Point | 139.9-140.2 °C (at 743 Torr) | [3] |

| Density | 1.2609 g/cm³ | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), and two triplets for the ethoxy protons. The chemical shifts would be influenced by the adjacent oxygen and bromine atoms. |

| ¹³C NMR | Distinct signals for the five carbon atoms, with the carbon attached to the bromine atom being significantly downfield. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage, and C-Br stretching vibrations. The absence of O-H and C=O bands would be notable.[4][5] |

| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether bond.[6] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. Brominated organic compounds are known to be versatile intermediates in a variety of organic transformations.[7]

Caption: Reactivity profile of this compound in nucleophilic substitution.

Nucleophilic Substitution Reactions

The primary carbon attached to the bromine atom is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an S_N2 mechanism. This allows for the introduction of various functional groups, making it a valuable reagent for constructing more complex molecules.

Potential Applications in Drug Development

The isopropoxy-ethyl moiety can be incorporated into larger molecules, potentially influencing their pharmacokinetic properties such as solubility and lipophilicity. Its utility as an alkylating agent makes it suitable for modifying lead compounds in drug discovery programs.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure can be outlined based on the synthesis of analogous bromo-ether compounds, such as the Williamson ether synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

General Synthetic Procedure (Illustrative)

-

Reaction Setup: A solution of isopropanol in a suitable aprotic solvent (e.g., THF) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Deprotonation: A strong base, such as sodium hydride, is added portion-wise to generate the sodium isopropoxide nucleophile.

-

Addition of Electrophile: 2-Bromoethanol is added dropwise to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[1][3] |

| H315 | Causes skin irritation[1][3] |

| H318 | Causes serious eye damage[1][3] |

| H335 | May cause respiratory irritation[1][3] |

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. This compound | C5H11BrO | CID 3830823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 2-(2-Bromoethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromoethoxy)propane, a key intermediate in various organic syntheses. This document outlines a detailed experimental protocol for its preparation and summarizes its known physical and spectroscopic properties.

Introduction

This compound (CAS No. 54149-16-5) is a haloether of interest in organic synthesis, serving as a versatile building block for the introduction of the isopropoxyethyl moiety. Its structure, featuring a reactive bromine atom and an ether linkage, allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-isopropoxyethanol using phosphorus tribromide (PBr₃). This reaction is a standard method for converting primary alcohols to the corresponding alkyl bromides.

Experimental Protocol

Reaction Scheme:

Materials:

-

2-Isopropoxyethanol

-

Phosphorus tribromide (PBr₃)

-

Hexane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Syringe

-

Septum

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A two-necked flask equipped with a reflux condenser, a magnetic stirring bar, and a septum is charged with 2-isopropoxyethanol (1.0 eq).

-

The system is placed under an inert atmosphere (e.g., argon).

-

Phosphorus tribromide (0.33 eq) is added slowly dropwise via syringe. An exothermic reaction will occur, potentially causing a slight reflux.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction is carefully quenched by the addition of water.

-

The mixture is transferred to a separatory funnel and extracted with hexane.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to afford this compound as a colorless oil.

Yield:

A typical reported yield for this reaction is approximately 34%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 148.7 °C (Predicted) |

| Density | 1.26 g/cm³ (Predicted) |

| CAS Number | 54149-16-5 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is a crucial tool for confirming the structure of the product.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.78 | Triplet (t) | 2H | -O-CH₂ -CH₂-Br |

| 3.61 | Multiplet (m) | 1H | -CH -(CH₃)₂ |

| 3.42 | Triplet (t) | 2H | -O-CH₂-CH₂ -Br |

| 1.18 | Doublet (d) | 6H | -CH-(CH₃ )₂ |

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~70-75 | -C H-(CH₃)₂ |

| ~65-70 | -O-C H₂-CH₂-Br |

| ~30-35 | -O-CH₂-C H₂-Br |

| ~20-25 | -CH-(C H₃)₂ |

Expected IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2850 | C-H stretch (alkane) |

| 1120-1085 | C-O-C stretch (ether) |

| 650-550 | C-Br stretch (alkyl halide) |

Expected Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Assignment |

| 166 & 168 | [M]⁺ Molecular ion peak |

| 123 & 125 | [M - C₃H₇]⁺ Fragment from loss of isopropyl group |

| 109 & 111 | [M - C₄H₇O]⁺ |

| 59 | [C₃H₇O]⁺ Isopropoxy fragment |

| 43 | [C₃H₇]⁺ Isopropyl fragment (base peak) |

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key characterization data. While a complete set of experimental spectroscopic data is not yet publicly available, the provided information and expected values serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further experimental investigation is encouraged to fully elucidate the spectroscopic properties of this compound.

An In-depth Technical Guide to 2-(2-Bromoethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Bromoethoxy)propane, including its nomenclature, physicochemical properties, and potential applications. This document details a probable synthetic route via Williamson ether synthesis and outlines a general experimental protocol. Furthermore, it explores the compound's potential as an alkylating agent and its relevance in medicinal chemistry, supported by predicted spectroscopic data and a logical workflow for its synthesis.

Nomenclature and Identification

The compound with the chemical structure of an isopropyl group attached to an ethoxy group, which is in turn substituted with a bromine atom on the terminal carbon, is formally named according to IUPAC nomenclature.

IUPAC Name: this compound

Synonyms:

-

1-Bromo-2-isopropoxyethane

-

2-Isopropoxyethyl bromide

-

Isopropyl 2-bromoethyl ether

| Identifier | Value |

| Molecular Formula | C₅H₁₁BrO |

| CAS Number | 54149-16-5 |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 167.04 g/mol |

| Appearance | Predicted to be a colorless liquid |

| Boiling Point | Predicted to be in the range of 150-170 °C |

| Density | Predicted to be ~1.25 g/mL |

| Solubility | Soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data of this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~3.6 (t, 2H, -O-CH₂-), ~3.4 (t, 2H, -CH₂-Br), ~3.6 (septet, 1H, -CH(CH₃)₂), ~1.2 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~72 (-O-CH₂-), ~30 (-CH₂-Br), ~70 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1100 (C-O stretch), ~650 (C-Br stretch) |

| Mass Spec (m/z) | Molecular Ion: 166/168 (due to ⁷⁹Br/⁸¹Br isotopes). Major fragments may include loss of Br (m/z 87) and cleavage of the ether bond. |

Synthesis of this compound

The most common and direct synthesis of this compound is expected to be the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3]

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from isopropanol and 1,2-dibromoethane.

Materials:

-

Isopropanol

-

Sodium hydride (NaH)

-

1,2-Dibromoethane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of isopropanol in anhydrous diethyl ether is prepared. To this solution, sodium hydride is added portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

-

Ether Formation: 1,2-Dibromoethane is added dropwise to the solution of sodium isopropoxide at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Reactivity and Potential Applications

Alkylating Agent

Due to the presence of a primary bromo-substituent, this compound is expected to act as an effective alkylating agent in the presence of suitable nucleophiles.[4][5] The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity makes it a potentially useful building block in organic synthesis for the introduction of the 2-isopropoxyethyl moiety.

Relevance in Medicinal Chemistry and Drug Development

While no specific biological signaling pathways involving this compound have been identified in the current literature, its structural motifs are of interest in medicinal chemistry. Haloalkanes and ethers are functional groups present in numerous pharmaceuticals.[6][7] The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] Bromoalkoxy moieties can be found in compounds with a range of biological activities, including potential cytotoxic effects against cancer cell lines.[8] The use of such alkylating agents is a cornerstone of many anticancer therapies.[9][10][11]

The logical relationship for its potential use as a synthetic intermediate can be visualized as follows:

Caption: Logical workflow for the use of this compound in synthesis.

Conclusion

This compound is a readily synthesizable haloalkane ether with potential as an alkylating agent in organic synthesis. While its direct biological applications are not yet documented, its structural features suggest it could serve as a valuable intermediate in the development of novel therapeutic agents. Further research is warranted to explore its reactivity profile and potential pharmacological activities.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. alkylating agents synthesis: Topics by Science.gov [science.gov]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(2-Bromoethoxy)propane (CAS: 54149-16-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethoxy)propane is a haloalkane ether derivative. This document provides a comprehensive overview of its chemical and physical properties, generalized experimental protocols for its synthesis and analysis, and relevant safety information. This guide is intended for use by professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Information

| Property | Value |

| CAS Number | 54149-16-5 |

| Molecular Formula | C₅H₁₁BrO |

| IUPAC Name | This compound |

| Synonyms | 1-Brom-2-isopropoxy-aethan |

| Molecular Weight | 167.05 g/mol [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | [1][2][3] |

| Boiling Point | 148.7 °C at 760 mmHg | [1][4] |

| Density | 1.275 g/cm³ | [1] |

| Purity | Typically ≥98% | [2][3] |

Table 3: Computed Properties

| Property | Value | Source |

| InChI | InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | [2][5] |

| InChIKey | KYKUZTBLYLKPIT-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | CC(C)OCCBr | [4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in published literature. The following sections provide generalized procedures based on standard organic chemistry techniques for similar compounds.

Synthesis: Generalized Williamson Ether Synthesis

A common and effective method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

(CH₃)₂CHONa + BrCH₂CH₂Br → (CH₃)₂CHOCH₂CH₂Br + NaBr

Materials and Reagents:

-

Isopropyl alcohol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

1,2-Dibromoethane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isopropyl alcohol and a suitable solvent like anhydrous THF.

-

To this solution, carefully add sodium hydride (or sodium metal) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium isopropoxide.

-

Ether Formation: To the freshly prepared sodium isopropoxide solution, add 1,2-dibromoethane dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride (if any) by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Methods: Generalized GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and purity assessment of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the analysis of polar and non-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).

-

Autosampler for sample injection.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 100-1000 µg/mL.

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MSD Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by the relative area percentage of the main peak in the total ion chromatogram (TIC).

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR):

-

A doublet corresponding to the two methyl groups of the isopropyl moiety.

-

A multiplet (septet) for the single proton of the isopropyl group.

-

A triplet for the methylene group adjacent to the oxygen atom.

-

A triplet for the methylene group adjacent to the bromine atom.

¹³C NMR (Carbon NMR):

-

A signal for the two equivalent methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the methylene carbon adjacent to the oxygen.

-

A signal for the methylene carbon adjacent to the bromine.

IR (Infrared) Spectroscopy:

-

C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

-

A characteristic C-O-C stretching vibration for the ether linkage, typically in the range of 1050-1150 cm⁻¹.

-

A C-Br stretching vibration, which would appear in the fingerprint region, typically below 690 cm⁻¹.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. It is primarily considered a chemical intermediate for organic synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[5] |

| H315 | Causes skin irritation[5] |

| H318 | Causes serious eye damage[5] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2][5] |

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A laboratory coat.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperature is 2-8 °C.[2]

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, following all institutional and governmental safety regulations. The provided experimental protocols are generalized and may require optimization.

References

An In-depth Technical Guide on 2-(2-Bromoethoxy)propane: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive data on the physicochemical properties of 2-(2-Bromoethoxy)propane, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as an alkylating agent is highlighted through a generalized experimental workflow, providing a procedural framework for its application in the synthesis of advanced intermediates.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C5H11BrO | [1][2][3][4] |

| Molecular Weight | 167.05 g/mol | [1] |

| Alternate Molecular Weight | 167.04 g/mol | [2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 54149-16-5 | [1][2][3] |

Hypothetical Experimental Protocol: Synthesis of a Novel Ether Linkage

The following protocol details a generalized procedure for the use of this compound as an alkylating agent to introduce an isopropoxyethyl group onto a nucleophilic substrate (e.g., a phenol or an amine), a common step in drug discovery and development.

Objective: To synthesize a target molecule via Williamson ether synthesis using this compound.

Materials:

-

This compound (Reagent Grade, >98%)

-

Nucleophilic Substrate (e.g., 4-nitrophenol)

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Acetone (Solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for chromatography

-

Hexanes and Ethyl Acetate (Eluent)

Procedure:

-

Reactant Preparation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic substrate (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) as the base.

-

Add anhydrous acetone to create a slurry.

-

-

Alkylation Reaction:

-

Add this compound (1.1 eq) to the stirring slurry at room temperature.

-

Attach a condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid potassium carbonate and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the residue in DCM and water.

-

Transfer to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

-

-

Analysis and Characterization:

-

Collect and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure.

-

Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

-

Visualized Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram, providing a clear, step-by-step visualization of the synthetic process.

Caption: Workflow for synthesis using this compound.

References

Spectroscopic Profile of 2-(2-Bromoethoxy)propane: A Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 2-(2-Bromoethoxy)propane. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as a valuable reference for researchers in compound identification, synthesis verification, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of related compounds such as 2-bromopropane, 2-methoxypropane, and 1-bromo-2-methoxyethane.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

| ~3.5 | Triplet | 2H | -OCH ₂CH₂Br |

| ~3.7 | Triplet | 2H | -OCH₂CH ₂Br |

| ~3.8 | Septet | 1H | -CH (CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~22 | -CH(C H₃)₂ |

| ~30 | -OCH₂C H₂Br |

| ~70 | -OC H₂CH₂Br |

| ~75 | -C H(CH₃)₂ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2970-2850 | C-H stretch (alkane) |

| 1470-1450 | C-H bend (alkane) |

| 1120-1080 | C-O stretch (ether) |

| 650-550 | C-Br stretch (alkyl halide) |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 167/169 | [M]⁺ (Molecular ion) |

| 123/125 | [M - C₃H₇]⁺ |

| 107/109 | [BrCH₂CH₂]⁺ |

| 59 | [CH(CH₃)₂O]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification before analysis.

-

Ionization: The sample is vaporized and then ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an organic compound like this compound.

An In-depth Technical Guide to the Reactivity of the Bromoethoxy Group in 2-(2-Bromoethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromoethoxy group in the molecule 2-(2-Bromoethoxy)propane. The document elucidates the principal reaction pathways, including nucleophilic substitution and elimination reactions, drawing upon established principles of organic chemistry. While specific kinetic and extensive quantitative data for this compound remains limited in publicly accessible literature, this guide extrapolates likely reactive behaviors based on analogous structures and provides a foundational understanding for researchers and professionals in drug development and chemical synthesis. This guide also presents a potential application in pharmaceutical synthesis, highlighting the relevance of the bromoethoxy moiety.

Introduction

This compound, with the chemical structure illustrated below, is a bifunctional molecule containing an ether linkage and a primary alkyl bromide. The reactivity of this compound is predominantly dictated by the bromoethoxy group, specifically the carbon-bromine bond. The bromine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of the isopropoxy group can also influence the reaction pathways through steric and electronic effects. Understanding the reactivity of this functional group is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Structure of this compound:

Principal Reaction Mechanisms

The bromoethoxy group in this compound primarily undergoes two major types of reactions: nucleophilic substitution and elimination. The competition between these pathways is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces the bromide leaving group. Given that the bromine is attached to a primary carbon, the SN2 mechanism is the most probable pathway.

2.1.1. SN2 Mechanism

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center, although for the primary carbon in this compound, this is not a stereocenter.

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of a diverse range of compounds.

-

Reaction with Amines: Primary and secondary amines are good nucleophiles that can react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of many biologically active molecules. The reaction with ammonia can also be used to introduce a primary amine group.[1][2][3][4]

-

Reaction with Thiols: Thiolate anions (RS⁻), formed by the deprotonation of thiols, are excellent nucleophiles and readily displace the bromide to form thioethers.

-

Reaction with Alcohols (Williamson Ether Synthesis): Alkoxides (RO⁻), the conjugate bases of alcohols, can act as nucleophiles to form new ethers. This reaction, known as the Williamson Ether Synthesis, is a versatile method for preparing unsymmetrical ethers.[5][6][7][8]

-

Reaction with Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. This reaction is a valuable tool for carbon chain extension.[9]

-

Reaction with Azide: The azide ion (N₃⁻) is another effective nucleophile that can displace the bromide to form an alkyl azide. Alkyl azides are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.

Factors Favoring SN2 Reactions:

-

Strong, unhindered nucleophiles: Species with high electron density and low steric bulk are more effective.

-

Polar aprotic solvents: Solvents like acetone, DMSO, and DMF solvate the cation but not the nucleophile, enhancing its reactivity.

-

Lower temperatures: Higher temperatures can favor the competing elimination reactions.

Elimination Reactions

Elimination reactions involve the removal of the bromine atom and a proton from an adjacent carbon atom, leading to the formation of a double bond (an alkene). For this compound, the most likely elimination pathway is the E2 mechanism.

2.2.1. E2 Mechanism

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the one bearing the bromine, simultaneously with the departure of the bromide ion and the formation of a π-bond.

Factors Favoring E2 Reactions:

-

Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are often used to promote elimination over substitution.

-

High temperatures: Elimination reactions are generally favored at higher temperatures.

-

Non-polar solvents: These solvents do not stabilize the charged transition state of SN2 reactions as effectively.

Application in Pharmaceutical Synthesis: The Case of Tamsulosin

In the synthesis of Tamsulosin, the bromoethoxy group reacts with a primary amine on the sulfonamide intermediate. This is a classic example of a nucleophilic substitution reaction (SN2) where the amine displaces the bromide to form a new carbon-nitrogen bond. This highlights the potential of this compound as a building block for introducing the isopropoxyethyl group into drug candidates.

Experimental Protocols and Data

Detailed experimental protocols and quantitative data for the reactions of this compound are not extensively reported in the literature. However, general procedures for analogous primary alkyl bromides can be adapted.

Table 1: General Reaction Conditions for Nucleophilic Substitution of Primary Alkyl Bromides

| Nucleophile | Reagent Example | Solvent | Typical Temperature (°C) | Product Type |

| Amine | R-NH₂ | Ethanol, Acetonitrile | 25 - 80 | Secondary Amine |

| Thiolate | R-SNa | Ethanol, DMF | 25 - 60 | Thioether |

| Alkoxide | R-ONa | Corresponding Alcohol, THF | 25 - Reflux | Ether |

| Cyanide | NaCN | DMSO, Ethanol | 50 - 100 | Nitrile |

| Azide | NaN₃ | DMF, Acetone | 50 - 100 | Alkyl Azide |

Table 2: General Reaction Conditions for Elimination of Primary Alkyl Bromides

| Base | Reagent Example | Solvent | Typical Temperature (°C) | Product Type |

| Sterically Hindered Base | Potassium tert-butoxide | tert-Butanol, THF | 50 - 100 | Alkene |

Note on Yields: Reaction yields are highly dependent on the specific reactants, conditions, and purification methods. For SN2 reactions with primary alkyl bromides, yields are typically moderate to high (60-90%). E2 reactions can also proceed in good yield, especially when substitution is disfavored by steric hindrance.

Logical Workflow for Reaction Pathway Prediction

The following diagram illustrates a simplified decision-making process for predicting the major product in reactions involving this compound.

Caption: A logical workflow for predicting the major reaction pathway of this compound.

Experimental Workflow for a Typical Nucleophilic Substitution Reaction

The following diagram outlines a general experimental workflow for conducting a nucleophilic substitution reaction with this compound.

Caption: A generalized experimental workflow for nucleophilic substitution reactions of this compound.

Conclusion

The bromoethoxy group in this compound is a versatile functional handle that primarily undergoes SN2 and E2 reactions. The choice of nucleophile/base, solvent, and temperature are critical parameters that can be tuned to favor one pathway over the other. While specific quantitative data for this molecule is not abundant, its reactivity can be reliably predicted based on the well-established principles of physical organic chemistry that govern the behavior of primary alkyl bromides. Its structural similarity to intermediates used in pharmaceutical synthesis suggests its potential as a valuable building block in drug discovery and development. Further experimental investigation is warranted to fully characterize its reaction kinetics and optimize conditions for specific synthetic transformations.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. brainly.in [brainly.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. youtube.com [youtube.com]

- 9. brainly.in [brainly.in]

Technical Guide on the Safe Handling of 2-(2-Bromoethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(2-Bromoethoxy)propane (CAS No. 54149-16-5). Due to the limited availability of specific quantitative safety data for this compound, the recommendations provided are based on its known GHS hazard classifications and general best practices for handling structurally related alkyl bromides and bromoethers.

Chemical and Physical Properties

This compound is a liquid organic compound. A summary of its known and computed physical and chemical properties is presented in Table 1. Researchers should handle this compound with the understanding that not all toxicological and safety parameters have been extensively documented.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | PubChem[1] |

| Molecular Weight | 167.05 g/mol | American Elements[2] |

| Appearance | Liquid | - |

| Boiling Point | 148.7 °C at 760 mmHg | - |

| Density | 1.275 g/cm³ | - |

| Flash Point | Data not available | - |

| Autoignition Temperature | Data not available | - |

| Lower Explosive Limit (LEL) | Data not available | - |

| Upper Explosive Limit (UEL) | Data not available | - |

| Solubility | Data not available | - |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classifications indicate significant health risks upon exposure.[1]

-

Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Signal Word: Danger

-

Hazard Statements:

-

Hazard Classes:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors, which can cause serious eye damage.

-

Skin Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is advisable to inspect gloves for any signs of degradation before use. A flame-retardant lab coat should also be worn.

-

Respiratory Protection: For operations that may generate high concentrations of vapor, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Use non-sparking tools and equipment, especially when transferring the substance.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly sealed.

-

Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

-

Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response

-

Minor Spills (in a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood or large volume):

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system.

-

Restrict access to the spill area.

-

If it is safe to do so, increase ventilation to the area.

-

Await the arrival of trained emergency response personnel.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6][7][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste. Collect waste in a designated, properly labeled, and sealed container. Dispose of the chemical waste in accordance with all local, state, and federal regulations.

Experimental Protocols (General)

While specific experimental protocols for this compound are not widely published, the following general procedures for handling alkyl bromides in a research setting should be adapted.

-

Reaction Setup: All reactions should be conducted in a chemical fume hood. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.

-

Reagent Addition: this compound should be added to the reaction mixture slowly and in a controlled manner, for example, via a dropping funnel or a syringe pump.

-

Temperature Control: Be aware of the potential for exothermic reactions. Have a cooling bath (e.g., ice-water) readily available to manage the reaction temperature.

-

Work-up and Purification: Quench the reaction carefully. Extractions should be performed in a fume hood. Solvent removal should be done using a rotary evaporator with appropriate trapping of volatile organic compounds.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C5H11BrO | CID 3830823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 4. en.hesperian.org [en.hesperian.org]

- 5. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]

- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 7. thomasvisionclinic.com [thomasvisionclinic.com]

- 8. Mastering Eye Injury First Aid: A Guide for Advanced Responders — Delta Emergency Support Training [deltaemergency.com]

Technical Guide to the Solubility of 2-(2-Bromoethoxy)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the solubility of 2-(2-bromoethoxy)propane. Due to the compound's specific nature, publicly available quantitative solubility data is scarce. Therefore, this guide focuses on the foundational principles of its solubility, provides a standardized experimental protocol for its determination, and outlines logical pathways relevant to its synthesis and handling.

Introduction and Physicochemical Properties

This compound is a halogenated ether. An understanding of its molecular structure is fundamental to predicting its solubility. The molecule contains a polar ether group (-O-) and a moderately polar carbon-bromine (C-Br) bond, while the isopropyl and ethyl groups are nonpolar. This combination suggests that the molecule has an overall moderate polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 54149-16-5 | PubChem[1] |

| Molecular Formula | C₅H₁₁BrO | PubChem[1] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| Predicted Polarity | Moderately Polar | Based on structure |

Principles of Solubility

The principle of "like dissolves like" is the primary predictor of solubility. This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol, ethanol): These solvents are characterized by large dipole moments and the ability to form hydrogen bonds.

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.

-

Intermediate Polarity Solvents (e.g., dichloromethane, tetrahydrofuran, acetone): These solvents possess characteristics of both polar and nonpolar solvents.

Given the moderate polarity of this compound, it is expected to be highly soluble or miscible with solvents of intermediate polarity. It should also exhibit significant solubility in many common nonpolar and polar aprotic solvents, but limited solubility in highly polar, protic solvents like water.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. For research and development purposes, this data must be determined experimentally. The following table is provided as a template for recording such experimental findings.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | Nonpolar | 25 | Data to be determined | |

| Toluene | Nonpolar, Aromatic | 25 | Data to be determined | |

| Diethyl Ether | Moderately Polar | 25 | Data to be determined | |

| Dichloromethane | Moderately Polar | 25 | Data to be determined | |

| Acetone | Polar, Aprotic | 25 | Data to be determined | |

| Ethyl Acetate | Moderately Polar | 25 | Data to be determined | |

| Acetonitrile | Polar, Aprotic | 25 | Data to be determined | |

| Methanol | Polar, Protic | 25 | Data to be determined | |

| Ethanol | Polar, Protic | 25 | Data to be determined | |

| Water | Polar, Protic | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument.[3]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the solvent in a sealed vial. The presence of a separate, undissolved phase of the solute should be visible.

-

Equilibration: Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the two phases to separate. If separation is slow, the mixture can be centrifuged.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Quantification:

-

Record the mass of the filtered sample.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams per 100 mL or moles per liter.

Visualizations

Logical Workflow and Synthetic Pathway

The following diagrams illustrate key logical processes associated with the use and synthesis of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Plausible Williamson Ether Synthesis pathway for the compound.

References

The Versatility of 2-(2-Bromoethoxy)propane: An In-depth Technical Guide for Organic Chemists

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(2-Bromoethoxy)propane in organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the utility of this compound as a versatile alkylating agent and a protective group. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the synthesis of complex organic molecules, including heterocyclic frameworks relevant to medicinal chemistry.

Introduction

This compound, a halogenated ether, presents itself as a valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and an isopropoxy group, allows for the strategic introduction of the 2-isopropoxyethyl moiety into a variety of molecular scaffolds. This guide explores its documented and potential applications, with a focus on its role in the alkylation of heteroatoms and as a protecting group for hydroxyl functionalities.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 54149-16-5 | [1] |

| Molecular Formula | C₅H₁₁BrO | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| Boiling Point | 148.7 °C | [2] |

| Appearance | Colorless liquid | [3] |

| SMILES | CC(C)OCCBr | [1] |

| InChIKey | KYKUZTBLYLKPIT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-isopropoxyethanol with a brominating agent.

General Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for 2-(2-Bromoethoxy)propane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethoxy)propane is a versatile alkylating agent utilized in organic synthesis to introduce the 2-isopropoxyethyl moiety onto various nucleophilic substrates. This functional group can be strategically incorporated into molecules of interest in medicinal chemistry and materials science to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. As a primary alkyl bromide, this compound is an effective electrophile for O-, N-, and S-alkylation reactions, typically proceeding via an S(_N)2 mechanism. These application notes provide an overview of its utility and offer detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol |

| CAS Number | 54149-16-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 139.9-140.2 °C (at 743 Torr) |

| Density | 1.2609 g/cm³ |

| Solubility | Soluble in common organic solvents |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

General Considerations for Alkylation Reactions

The success of alkylation reactions using this compound is dependent on several factors, including the choice of base, solvent, and reaction temperature. For the alkylation of phenols, amines, and thiols, the reaction generally proceeds via an S(_N)2 pathway. Key considerations include:

-

Base: A suitable base is required to deprotonate the nucleophile (phenoxide, amine, or thiolate), increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength of the base should be matched to the acidity of the nucleophile.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are typically employed to facilitate S(_N)2 reactions.

-

Temperature: The reaction temperature can be adjusted to control the reaction rate. Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

The general workflow for an alkylation reaction with this compound is depicted below.

Caption: General workflow for alkylation reactions.

Application Notes and Protocols

O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides a straightforward route to aryl isopropyl ethers. This reaction, a variation of the Williamson ether synthesis, is widely used in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Scheme:

Caption: O-Alkylation of a phenol.

Experimental Protocol: Synthesis of 1-(2-(Isopropoxy)ethoxy)benzene

-

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of phenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Quantitative Data (Representative):

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |

N-Alkylation of Amines

N-alkylation with this compound is a valuable method for the synthesis of secondary and tertiary amines, which are common structural motifs in active pharmaceutical ingredients.

Reaction Scheme:

Caption: N-Alkylation of an amine.

Experimental Protocol: Synthesis of N-(2-Isopropoxyethyl)-2,6-diethylaniline

-

Materials:

-

2,6-Diethylaniline

-

This compound (or the chloro-analog as per literature)

-

Iron(II) chloride (FeCl₂) (catalyst)

-

Dichloromethane (DCM)

-

10% Sodium hydroxide (NaOH) solution

-

-

Procedure (Adapted from KR920000266B1):

-

In a three-necked flask, combine 2,6-diethylaniline (1.0 eq) and this compound (2.0 eq).

-

Add iron(II) chloride (0.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 150 °C) for 15 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with a 10% sodium hydroxide solution until the aqueous layer is neutral to slightly basic (pH 7-8).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain N-(2-isopropoxyethyl)-2,6-diethylaniline.

-

Quantitative Data:

| Substrate | Alkylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Diethylaniline | 1-Propoxy-2-chloroethane | FeCl₂ | 150 | 15 | 92.0 | KR920000266B1 |

S-Alkylation of Thiols

The S-alkylation of thiols is an efficient method for the preparation of thioethers. Thiolates are excellent nucleophiles and readily react with primary alkyl halides like this compound.

Reaction Scheme:

Caption: S-Alkylation of a thiol.

Experimental Protocol: Synthesis of (2-(Isopropoxy)ethyl)(phenyl)sulfane

-

Materials:

-

Thiophenol

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Representative):

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | RT | 4 | 90-98 |

Conclusion

This compound is a valuable and efficient alkylating agent for the introduction of the 2-isopropoxyethyl group onto a variety of nucleophiles. The protocols provided herein serve as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions may be necessary to achieve the desired outcome for a particular substrate. The versatility of this reagent makes it a useful tool for chemists in the fields of drug discovery and materials science.

References

Application Notes and Protocols: The Utility of "2-(2-Bromoethoxy)propane" in Protecting Group Chemistry

Abstract

Protecting groups are fundamental tools in modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. This document provides a detailed overview of the application of "2-(2-Bromoethoxy)propane" as a potential protecting group for hydroxyl functionalities. While not a conventionally utilized protecting group, its structure suggests a plausible role in forming a 2-(isopropoxy)ethyl ether. These notes will cover the theoretical basis for its use, proposed experimental protocols for both protection and deprotection, and the anticipated stability of the resulting protected compound.

Introduction

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a critical strategy. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions without affecting other functional groups.

"this compound" (IUPAC name: this compound) is a bifunctional molecule containing both an ether linkage and a reactive alkyl bromide. This structure suggests its potential use in the formation of a 2-(isopropoxy)ethyl ether with a hydroxyl group, effectively protecting it from unwanted reactions. The protection reaction would likely proceed via a Williamson ether synthesis, a well-established method for forming ethers.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54149-16-5 |

Proposed Reaction and Mechanism

The protection of an alcohol with "this compound" is anticipated to follow a Williamson ether synthesis pathway. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide ion from "this compound" in an Sₙ2 reaction.

Protection of a Primary Alcohol Workflow

Caption: Workflow for the protection of an alcohol.

Experimental Protocols (Proposed)

Due to the limited availability of specific literature protocols for "this compound" as a protecting group, the following are proposed methods based on standard Williamson ether synthesis procedures. Optimization of these conditions for specific substrates would be necessary.

Protocol 1: Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Add "this compound" dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the 2-(Isopropoxy)ethyl Ether

The cleavage of the resulting 2-(isopropoxy)ethyl ether is expected to be challenging under mild conditions due to the stability of the ether linkage. Strong acidic conditions are generally required to cleave such ethers.[1]

Materials:

-

Protected alcohol

-

Hydrobromic acid (HBr, 48% aqueous solution) or Hydroiodic acid (HI, 57% aqueous solution)

-

Acetic acid (optional, as a co-solvent)

Procedure:

-

Dissolve the protected alcohol in a minimal amount of a suitable co-solvent if necessary (e.g., acetic acid).

-

Add an excess of concentrated HBr or HI.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize carefully with a base (e.g., saturated aqueous sodium bicarbonate).

-